molecular formula C9H8N2OS B15240559 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde

3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde

Cat. No.: B15240559
M. Wt: 192.24 g/mol
InChI Key: VTXPLDYRHDKAHY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carbaldehyde under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid.

    Reduction: 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-methanol.

    Substitution: 3-(1-Methyl-1H-pyrazol-4-yl)-5-bromothiophene-2-carbaldehyde.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the thiophene ring can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

    3-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carbaldehyde: Contains a pyridine ring instead of a thiophene ring.

    3-(1-Methyl-1H-pyrazol-4-yl)furan-2-carbaldehyde: Features a furan ring instead of a thiophene ring.

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-11-5-7(4-10-11)8-2-3-13-9(8)6-12/h2-6H,1H3

InChI Key

VTXPLDYRHDKAHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(SC=C2)C=O

Origin of Product

United States

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